molecular formula C26H29FN2O5 B12016584 methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B12016584
M. Wt: 468.5 g/mol
InChI Key: RGLBEWCXGSNVAP-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-CHLORO-4-METHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: Similar structure but with a chloro group instead of a fluoro group.

    METHYL 4-[1-[2-(DIETHYLAMINO)ETHYL]-3-(3-FLUORO-4-ETHYLBENZOYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE: Similar structure but with an ethyl group instead of a methyl group

Biological Activity

Methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and interaction studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a benzoate ester, a pyrrole structure, and a diethylamino substituent. These structural components contribute to its biological activity and potential therapeutic applications.

Structural Feature Description
Benzoate EsterContributes to solubility and bioavailability.
Pyrrole StructureAssociated with various biological activities including anticancer effects.
Diethylamino GroupEnhances lipophilicity and may influence receptor interactions.

Anticancer Activity

This compound shows promising anticancer properties due to its structural similarity to known anticancer agents. In vitro studies indicate that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. The presence of functional groups allows it to interact with microbial membranes, potentially disrupting their integrity.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, possibly related to its ability to inhibit acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer's.

Research Findings

In Vitro Assays: High-throughput screening methods have been employed to evaluate the efficacy of this compound against various biological targets. These assays have shown varying degrees of activity depending on the target.

Molecular Docking Studies: Computational models predict that the compound interacts significantly with key biological macromolecules. For example, docking studies with AChE reveal strong binding interactions that correlate with observed inhibitory activities.

Case Studies

  • Anticancer Efficacy:
    • A study evaluated the compound's effect on cancer cell lines, reporting a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range.
    • Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
  • Antimicrobial Activity:
    • Testing against Gram-positive and Gram-negative bacteria demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values suggest potential for development into an antimicrobial agent.

Properties

Molecular Formula

C26H29FN2O5

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[(3Z)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21-

InChI Key

RGLBEWCXGSNVAP-LNVKXUELSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC(=C(C=C2)C)F)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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